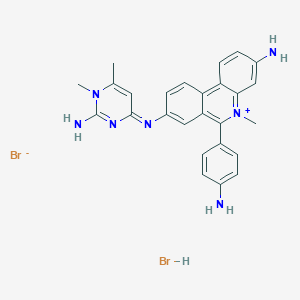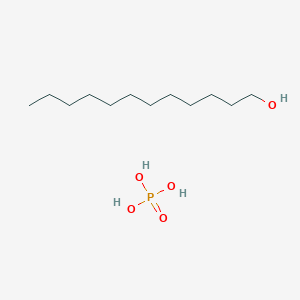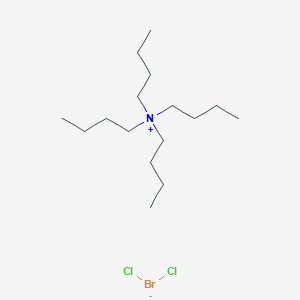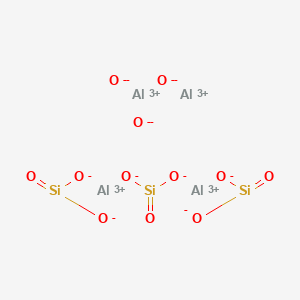
Barium telluride
Übersicht
Beschreibung
Barium Telluride is a crystalline solid used as a semiconductor and in photo optic applications . It has the molecular formula of BaTe .
Synthesis Analysis
The thermionic emission from barium telluride in various states of activation has been measured using cathodes formed by the direct reaction of the elements and by the reduction of barium tellurate . Thulium-doped barium tellurite glasses synthesized by standard melt-quenching method were found to be thermally stable with stability values beyond 100 °C .Molecular Structure Analysis
Barium tellurite has the molecular formula of BaTeO3 and the molecular weight of 265.4015 g/mol .Chemical Reactions Analysis
The scope of 125 Te NMR chemical shifts relative to Me 2 Te (δ 0 ppm), which range from ca. −1800 ppm for the telluride ion (Te 2−) to ca. +3100 ppm for tellurium cations, facilitates the identification of tellurium in varying chemical environments, e.g. different oxidation states .Physical And Chemical Properties Analysis
Thermal stability of the samples was found to be around 100 °C, while their energy bandgap values varied between 3.08 and 3.57 eV . The optical band gap of investigated glasses was found to lie in the range 2.94–3.31 eV and was found to be lower in SrO added glasses than that of BaO added glasses .Wissenschaftliche Forschungsanwendungen
Thermionic Emission Properties : BaTe exhibits notable thermionic emission characteristics. It has an electron affinity of 1.5±0.2 eV and features donors below the vacuum level, making it relevant in cathode material research (Brown & Hensley, 1966).
Single Crystal Growth and Melting Point Determination : The melting point of BaTe has been determined to be around 2070°±10°C. Techniques like the Bridgeman‐Stockbarger method have been used for growing single crystals of BaTe, which is crucial in semiconductor research (Lapeyre & Hensley, 1965).
Optical and Photo-luminescent Properties : Barium tellurite glasses doped with rare-earth ions show significant changes in optical absorption and luminescence properties. These materials are potential candidates for applications in light-emitting devices due to their low phonon energies (Kaur, Khanna, & Aleksandrov, 2017).
Radiation Shielding Applications : BaTe glasses doped with rare earth elements exhibit properties suitable for radiation shielding. The density, thermal, and optical properties of these glasses vary with dopant concentration, influencing their effectiveness in attenuating high-energy radiation (Vani et al., 2021).
Thermoelectric Structures : BaTe is involved in the growth of low-dimensional thermoelectric structures, particularly in the bismuth telluride/lead telluride material system. This application is significant in the development of advanced thermoelectric devices (Nurnus et al., 1999).
Electronic Applications : BaTe has been utilized in the growth of oriented bulk single crystals of lead-tin-telluride, a material relevant in semiconductor technology (Pandey, 1974).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tellanylidenebarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJLSDIXYLIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te]=[Ba] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaTe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065156 | |
| Record name | Barium telluride (BaTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium telluride | |
CAS RN |
12009-36-8 | |
| Record name | Barium telluride (BaTe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12009-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barium telluride (BaTe) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium telluride (BaTe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium telluride (BaTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





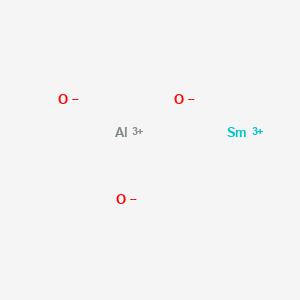

![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)


